[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride
Overview
Description
“[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is a compound with the CAS Number: 1187928-39-7 and a molecular weight of 242.73 . It is a yellow solid .
Molecular Structure Analysis
The molecular formula of “[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is C10H11ClN2OS . The InChI code is 1S/C10H10N2OS.ClH/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10;/h1-4,6,13H,5,11H2;1H .Physical And Chemical Properties Analysis
“[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is a yellow solid with a molecular weight of 242.73 .Scientific Research Applications
Chemical Synthesis and Characterization
[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride is synthesized and characterized using various spectroscopic methods. In a study by Shahana & Yardily (2020), similar compounds were synthesized and characterized, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These methods are crucial for confirming the structure and purity of the compound (Shahana & Yardily, 2020).
Antimicrobial Activity
Compounds related to [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride have been studied for their antimicrobial properties. Kubba & Rahim (2018) synthesized 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives, showing moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Computational and Theoretical Studies
Density Functional Theory (DFT) calculations are used to analyze the structural and reactivity properties of thiazol-4-yl derivatives. This approach, as used by Shahana & Yardily (2020), helps in understanding the molecular structure and properties, such as the HOMO-LUMO gap, which are essential for predicting the reactivity and stability of the compounds (Shahana & Yardily, 2020).
Application in Synthesis of Novel Compounds
The thiazol-4-yl derivatives, similar to the compound , are used as building blocks in the synthesis of various novel compounds. For example, the work of Landage et al. (2019) involved synthesizing a new series of thiazolyl compounds with potential antibacterial activities (Landage, Thube, & Karale, 2019).
Catalytic Applications
In a study by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives, which share a structural resemblance to [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride, were used in the aza-Piancatelli rearrangement, a reaction showcasing the compound's potential as a catalyst in organic synthesis (Reddy et al., 2012).
properties
IUPAC Name |
[2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10;/h1-4,6,13H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFIUQUJAMXSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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